3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol
Description
Historical Trajectory and Evolution of 1,2,4-Triazole-5-thiol Chemistry
The chemistry of 1,2,4-triazoles dates back to the late 19th century, with the development of foundational synthesis methods like the Pellizzari reaction. These early methods paved the way for the creation of a vast library of triazole derivatives. The introduction of a thiol group to the triazole ring, creating 1,2,4-triazole-5-thiols (or their tautomeric thione form), marked a significant evolution in the field. These sulfur-containing heterocycles demonstrated a strong propensity for coordination with metal ions and exhibited a range of biological activities, which intensified research interest throughout the 20th and 21st centuries.
The synthesis of N-substituted derivatives, such as the N-methyl variant 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol, represents a logical progression in this field. Researchers began to modify the core 3-amino-1,2,4-triazole-5-thiol structure to enhance specific properties like solubility, lipophilicity, and biological target specificity. mdpi.com The development of microwave-assisted synthesis has further accelerated the creation and investigation of such derivatives. zsmu.edu.uaacs.org
Academic Significance and Research Scope of this compound
The academic significance of this compound stems from the versatile reactivity endowed by its functional groups. The thiol group is a key feature, allowing for the formation of stable complexes with various transition metals and participation in oxidation reactions to form disulfides. The amino group can engage in hydrogen bonding and serves as a site for further chemical modifications, such as the formation of Schiff bases. ufv.br The N-methyl group influences the compound's electronic properties, solubility, and steric profile, which can modulate its interaction with biological targets.
Research has explored the potential of its parent compound, 3-amino-1,2,4-triazole-5-thiol, and related derivatives in several areas:
Corrosion Inhibition : The parent compound is an effective corrosion inhibitor for metals like copper and iron in acidic and saline environments. scbt.comchemenu.com
Medicinal Chemistry : The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore. Derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ufv.br For instance, Schiff base derivatives of the parent compound have shown antibacterial activity. ufv.br
Synthesis of Novel Compounds : It serves as a versatile building block for synthesizing more complex heterocyclic systems, such as 1,2,4-triazolo[3,4-b] researchgate.netmdpi.comthiadiazines. mdpi.com
Overarching Research Questions and Objectives in the Study of this compound
The primary objectives in the study of this compound and its analogs are centered on leveraging its unique structure for new applications. Key research questions include:
What are the most efficient synthetic pathways to produce high-purity this compound and its derivatives? Research indicates that alkylation of 1,2,4-triazole-3-thione precursors is a viable route.
How does the N-methylation affect the compound's physicochemical properties (e.g., solubility, tautomeric equilibrium) compared to its parent compound?
What is the full spectrum of biological activity for this specific derivative? While related compounds show promise, the antimicrobial and anticancer potential of the 1-methyl variant remains an area for deeper investigation.
What are the structure-activity relationships for this class of compounds? A central goal is to understand how modifications at the amino, thiol, and N-methyl positions influence its efficacy in potential applications like medicinal chemistry or materials science. mdpi.com
Physicochemical and Identification Data
The following tables provide key data for this compound and its parent compound for comparative purposes.
Table 1: Properties of this compound Data for this specific compound is limited in public literature; some values are estimated or derived from related structures.
| Property | Value/Description | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₃H₆N₄S | |
| Molecular Weight | 130.17 g/mol | sigmaaldrich.com |
| CAS Registry Number | 37634-01-8 | evitachem.com |
| Melting Point | >250°C (estimated) | |
| Solubility | Moderate in polar solvents (e.g., DMSO) | |
| Structural Features | 1H-1,2,4-triazole core with a methyl group at N1, an amino group at C3, and a thiol group at C5. |
Table 2: Properties of 3-Amino-1,2,4-triazole-5-thiol (Parent Compound)
| Property | Value/Description | Source |
| IUPAC Name | 5-amino-1,2-dihydro-1,2,4-triazole-3-thione | |
| Molecular Formula | C₂H₄N₄S | chemicalbook.com |
| Molecular Weight | 116.14 g/mol | scbt.com |
| CAS Registry Number | 16691-43-3 | scbt.comchemicalbook.com |
| Melting Point | >300 °C (lit.) | chemenu.com |
| Appearance | Off-white solid | |
| Solubility | Soluble in water (25 mg/mL) | chemenu.com |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methyl-1H-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-3(8)5-2(4)6-7/h1H3,(H3,4,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROJGUDAHQRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650118 | |
| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37634-01-8 | |
| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Chemical Transformations of 3 Amino 1 Methyl 1h 1,2,4 Triazole 5 Thiol
Established Synthetic Pathways for 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol
Traditional synthetic routes to this compound primarily rely on the construction of the triazole ring from acyclic precursors that already contain the necessary nitrogen, carbon, and sulfur atoms.
The most prevalent method for constructing the 1,2,4-triazole-thiol skeleton is the cyclization of substituted thiosemicarbazide (B42300) derivatives. researchgate.netekb.eg This approach is a cornerstone in the synthesis of numerous triazole-based heterocycles. The reaction typically involves intramolecular cyclization, often promoted by a basic or acidic medium, to form the stable five-membered triazole ring.
For the synthesis of 3,5-disubstituted-4H-1,2,4-triazoles, the cyclization of 1-acyl or 1-aroyl-thiosemicarbazides is a common strategy. In the context of this compound, a plausible acyclic precursor would be a methylated and appropriately substituted thiosemicarbazide derivative. The cyclization of such precursors in an alkaline medium, such as aqueous sodium hydroxide (B78521), is a well-documented method that leads to the formation of 1,2,4-triazole-3-thione derivatives. nih.govnih.gov The thione tautomer is generally favored and exists in equilibrium with the thiol form. nih.gov
Another established pathway involves the reaction of hydrazides with isothiocyanates to form N,N'-disubstituted thiosemicarbazides, which are then cyclized under basic conditions to yield the desired triazole-thione ring system. nih.govresearchgate.net
The specific substitution pattern of this compound, with substituents at the 1, 3, and 5 positions, necessitates careful regiochemical control during the synthesis. This control is typically achieved by designing the acyclic precursor with the desired substituents already in place.
To achieve the 1-methyl substitution, the synthesis would logically commence with a methylated starting material, such as 1-methylhydrazine, which is then elaborated into a suitable thiosemicarbazide derivative. The amino group at the C3 position and the thiol group at the C5 position are generally derived from the core structure of the thiosemicarbazide precursor. For instance, the reaction of an aminoguanidine (B1677879) salt with a thiocyanate (B1210189) salt is a known method for producing the parent 3-amino-5-mercapto-1,2,4-triazole (B94436). chemicalbook.comgoogle.com To synthesize the N-methylated target, a methylated aminoguanidine derivative would be a required starting material.
The cyclization of thiocarbohydrazide (B147625) with various carboxylic acids is another route to afford 4-amino-5-substituted-1,2,4-triazole-3-thiols, highlighting how the precursor structure dictates the final substitution pattern. mdpi.comresearchgate.net
The efficiency of the synthesis of 1,2,4-triazole-thiones is highly dependent on the optimization of reaction parameters. Key variables include the choice of base, solvent, reaction temperature, and duration.
Basic hydrolysis, typically using sodium hydroxide, is a common method for the cyclization step. The concentration of the base can significantly impact the reaction rate and yield. A study demonstrated that using a 4N sodium hydroxide solution for cyclization resulted in high yields. researchgate.net The solvent of choice is often a protic solvent like ethanol (B145695) or water, which facilitates the dissolution of the reactants and the base. nih.govnih.gov
Reaction temperature is another critical factor, with most procedures employing reflux conditions to drive the cyclization to completion. nih.govresearchgate.net Reaction times can vary from a few hours to overnight. A one-pot, two-step synthesis method, which involves the initial formation of the thiosemicarbazide intermediate followed by in-situ cyclization in 4N NaOH, has been shown to be efficient, with completion within 6 hours and improved product yields. researchgate.net
Table 1: Comparison of Reaction Conditions for Synthesis of 1,2,4-Triazole-3-thiones
| Precursor | Base/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Acylthiosemicarbazides | 4N NaOH (aq) | Water | Reflux, 3 h | High | nih.gov |
| Substituted Hydrazide + Isothiocyanate | 4N NaOH (aq) | Ethanol / Water | Reflux, 6 h | High | researchgate.net |
| 1,1-bis-cyclopropane dicarboxylic acid thiosemicarbazide | 4% NaOH (aq) | Water | Reflux, 4 h | 58% | nih.gov |
Emerging and Sustainable Synthetic Approaches
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of heterocyclic compounds, including 1,2,4-triazoles.
While much of the catalytic research has centered on 1,2,3-triazoles via "click chemistry," catalytic methods for 1,2,4-triazoles are also gaining traction. nih.gov Transition metal catalysis, particularly with copper, has been shown to be effective for the synthesis of 1,2,4-triazole (B32235) derivatives. organic-chemistry.org These methods often involve oxidative C-N and N-N bond formations. For example, a copper-catalyzed system using O2 as the oxidant can facilitate the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org The regioselectivity of the final product can sometimes be controlled by the choice of metal catalyst, with copper(II) and silver(I) favoring different isomers. organic-chemistry.org
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, represents a greener alternative to metal-based catalysis. rsc.orgnih.gov While extensively applied to 1,2,3-triazole synthesis through organocatalytic azide-alkyne cycloaddition (OrgACC) reactions, its application to 1,2,4-triazoles is an emerging area. nih.govacs.org The use of organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) could potentially be adapted for the cyclization steps in the synthesis of this compound, offering milder reaction conditions.
Table 2: Examples of Catalytic Systems in Triazole Synthesis
| Catalyst System | Triazole Type | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Cu(I) / Air | 1,2,4-Triazoles | Amidines, Nitriles | Inexpensive catalyst, uses air as oxidant | organic-chemistry.org |
| Ag(I) | 1,3-disubstituted 1,2,4-Triazoles | Aryl diazonium salts, Isocyanides | High regioselectivity | organic-chemistry.orgfrontiersin.org |
| Iodine | 1,3,5-trisubstituted 1,2,4-Triazoles | Hydrazones, Amines | Metal-free, oxidative C-H functionalization | organic-chemistry.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In triazole synthesis, this is being achieved through the use of sustainable solvents, alternative energy sources, and recyclable catalysts.
Water is an ideal green solvent, and several synthetic procedures for triazoles have been developed in aqueous media. rsc.orgrsc.org For example, an I2-mediated oxidative C-N and N-S bond formation in water provides a metal-free, environmentally benign route to 3-amino-1,2,4-triazoles. organic-chemistry.org
Alternative energy sources such as microwave irradiation and ultrasound are also being employed to accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov Microwave-assisted synthesis of 1,2,4-triazoles has been shown to proceed smoothly in the absence of a catalyst. organic-chemistry.org Similarly, ultrasound-assisted synthesis can lead to significantly shorter reaction times and higher efficiency. nih.gov
The development of heterogeneous, recyclable catalysts is another key aspect of green chemistry. For instance, ZnO nanocrystals have been used as a robust and economical heterogeneous catalyst for the regioselective synthesis of 1,2,3-triazoles in water, and this catalyst could be recovered and reused multiple times. rsc.orgrsc.org The application of such principles to the synthesis of this compound could offer significant advantages over traditional methods.
Continuous Flow and Mechanochemical Synthetic Techniques
While specific research on the continuous flow or mechanochemical synthesis of this compound is not extensively documented, these modern techniques are increasingly applied to the synthesis of related heterocyclic compounds, including 1,2,3- and 1,2,4-triazoles.
Continuous flow synthesis offers significant advantages, including enhanced safety, improved reaction control, and scalability. For instance, a robust protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established using a copper-on-charcoal heterogeneous catalyst under continuous flow conditions rsc.org. This method demonstrates high yields and good functional group tolerance. Another study reports a catalyst-free continuous flow synthesis of functionalized 1,2,4-triazoles through a ring-opening/intramolecular cyclization process nih.gov. Given the structural similarities, it is plausible that similar flow methodologies could be adapted for the synthesis of this compound, potentially starting from methylated thiosemicarbazide derivatives and a suitable cyclizing agent in a flow reactor.
Mechanochemistry , a solvent-free approach, has also emerged as a green and efficient method for organic synthesis. The synthesis of thiazolidinone-triazole derivatives has been successfully achieved using a custom-made closed mortar and pestle, where the surface acts as a catalyst nih.gov. This technique, which relies on mechanical force to induce chemical reactions, could potentially be applied to the synthesis of the target triazole-thiol, offering a more environmentally friendly alternative to traditional solvent-based methods.
Diverse Chemical Transformations and Functionalization Strategies of this compound
The presence of three reactive centers—the exocyclic amino group, the thiol group, and the triazole ring itself—makes this compound a highly versatile building block for chemical synthesis.
Derivatization at the Amino Group: Acylation, Alkylation, and Schiff Base Formation
The amino group at the C3 position is a primary site for various derivatization reactions.
Acylation: The amino group can be readily acylated to form the corresponding amides. For example, the acetylation of methyl 5-amino-1H- nih.govchemicalbook.comisres.orgtriazole-3-carboxylate has been studied, indicating that the amino group on the triazole ring is susceptible to acylation researchgate.net. While specific examples with the N-methylated thiol are scarce, it is expected to undergo similar reactions with acyl chlorides or anhydrides.
Alkylation: Alkylation of the amino group in 3-amino-1,2,4-triazoles can be challenging due to the presence of multiple nucleophilic nitrogen atoms in the ring. However, under specific conditions, selective N-alkylation of the exocyclic amino group can be achieved. Computational and experimental studies on the alkylation of 3-amino- and 3,5-diamino-1H-1,2,4-triazoles have shown that quaternization can occur at the N-2 and N-4 positions of the ring, as well as the exocyclic amino group researchgate.net.
Schiff Base Formation: The condensation of the primary amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). This is a well-documented transformation for 3-amino-1,2,4-triazole-5-thiol and its derivatives. mwjscience.comdergipark.org.tremanresearch.orgemanresearch.orgresearchgate.netfrontiersin.org These reactions are typically carried out by refluxing the triazole with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. dergipark.org.tr The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems.
Table 1: Examples of Schiff Base Formation with 3-Amino-1,2,4-triazole Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 3-amino-1,2,4-triazole-5-thiol | 5-chlorosalicylaldehyde | Schiff base of ATT and 5ClSA | mwjscience.comdergipark.org.tr |
| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | New Schiff bases | emanresearch.org |
Transformations Involving the Thiol Moiety: S-Alkylation, S-Acylation, and Disulfide Formation
The thiol group at the C5 position is another key site for functionalization, readily undergoing reactions typical of thiols.
S-Alkylation: The sulfur atom of the thiol group is highly nucleophilic and can be easily alkylated with various alkyl halides. Studies on related 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have shown that S-alkylation is a common and efficient reaction. nih.govuzhnu.edu.uamdpi.com The reaction is typically performed in the presence of a base, such as potassium hydroxide or sodium hydroxide, in a polar solvent like ethanol. mdpi.comorganic-chemistry.org
S-Acylation: Similar to alkylation, acylation at the sulfur atom can be achieved using acylating agents. This leads to the formation of thioesters, which are useful synthetic intermediates.
Disulfide Formation: The thiol group can undergo oxidation to form a disulfide bridge. This can occur through self-condensation of two molecules of the triazole-thiol or by reaction with other thiol-containing compounds. The formation of unsymmetrical disulfides can be achieved by reacting a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol, which then reacts with another thiol. zsmu.edu.ua
Table 2: Examples of S-Alkylation of 1,2,4-Triazole-3-thiol Derivatives
| Triazole Derivative | Alkylating Agent | Product | Reference |
|---|---|---|---|
| 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Various alkyl halides | S-alkyl derivatives | nih.gov |
| 5-((pyrimidin-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Halogen derivatives | S-alkyl and S-acyl derivatives | organic-chemistry.org |
Electrophilic and Nucleophilic Reactions on the Triazole Ring System
The 1,2,4-triazole ring itself can participate in both electrophilic and nucleophilic reactions.
Electrophilic Reactions: The nitrogen atoms of the triazole ring are nucleophilic and can react with electrophiles. The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can result in a mixture of 1-methyl and 4-methyl isomers, depending on the reaction conditions. chemicalbook.com For the target compound, which is already methylated at the N1 position, further electrophilic attack would likely occur at the N2 or N4 positions. Electrophilic substitution on the carbon atoms of the triazole ring is generally difficult due to their electron-deficient nature. However, certain fused pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines undergo electrophilic substitution, such as bromination and nitration, at the pyrimidine (B1678525) ring. researchgate.net
Nucleophilic Reactions: The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by suitable leaving groups. chemicalbook.com Halogenated 1H-1,2,4-triazole nucleosides have been shown to undergo nucleophilic substitution reactions to yield 5-substituted triazoles. mwjscience.com
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. 3-Amino-1,2,4-triazoles are excellent substrates for MCRs due to their multiple reactive sites. They can act as versatile nucleophiles in reactions with various electrophiles. For example, 3-amino-1,2,4-triazoles have been used in condition-dependent MCRs with aldehydes and acetoacetamides to generate diverse heterocyclic structures. Although specific MCRs involving this compound are not widely reported, its structural features suggest its high potential as a building block in such reactions for the efficient synthesis of novel and complex molecular architectures.
Comprehensive Spectroscopic and Crystallographic Characterization of 3 Amino 1 Methyl 1h 1,2,4 Triazole 5 Thiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. The analysis of 1D and 2D NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial proximities.
The ¹H NMR spectrum of 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol is expected to show distinct signals corresponding to its functional groups. The methyl protons (N-CH₃) would likely appear as a singlet in the range of δ 2.5-3.5 ppm. The protons of the amino group (-NH₂) are anticipated to produce a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically observed between δ 5.0 and 8.0 ppm. The thiol proton (-SH) also presents as a broad singlet, often in the region of δ 3.0-4.0 ppm, and its exchange with deuterium (B1214612) in D₂O can be used for its confirmation.
The ¹³C NMR spectrum provides insight into the carbon framework. For the parent compound, 3-amino-1,2,4-triazole, the two carbon atoms of the triazole ring are observed at distinct chemical shifts. amhsr.org For this compound, the C-S carbon is expected to resonate at a lower field (around δ 160-170 ppm) compared to the C-N carbon (around δ 145-155 ppm). The methyl carbon (N-CH₃) would appear at a much higher field, typically in the range of δ 30-40 ppm.
¹⁵N NMR, while less common, would offer direct information about the nitrogen atoms in the triazole ring, helping to distinguish between the different nitrogen environments and to study tautomeric equilibria.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 2.5 - 3.5 (s, 3H) | 30 - 40 |
| NH₂ | 5.0 - 8.0 (br s, 2H) | - |
| SH | 3.0 - 4.0 (br s, 1H) | - |
| C-NH₂ | - | 145 - 155 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and data from related triazole derivatives.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton couplings for the singlet signals of the methyl, amino, and thiol groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate the proton signals with their directly attached carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methyl protons and the two ring carbons (C-NH₂ and C-SH), as well as the N1 nitrogen of the triazole ring. Correlations between the amino protons and the C-NH₂ carbon would further confirm the assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities. A NOESY spectrum could show correlations between the methyl protons and any protons on adjacent molecules in concentrated solutions, providing insights into intermolecular interactions and aggregation.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy is a rapid and non-destructive method for identifying functional groups.
The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the amino group are typically observed as two bands in the 3300-3500 cm⁻¹ region. The S-H stretching vibration of the thiol group is generally weaker and appears around 2550-2600 cm⁻¹. The C=N stretching of the triazole ring is expected in the 1600-1650 cm⁻¹ region. The N-H bending vibration of the amino group usually appears around 1550-1650 cm⁻¹. For the related compound 3-amino-1,2,4-triazole, N-H stretching vibrations are observed around 3211 cm⁻¹. researchgate.net
Raman spectroscopy , being complementary to FTIR, is particularly sensitive to non-polar bonds. The S-H and C-S stretching vibrations would be expected to give rise to distinct Raman signals. For 3-amino-5-mercapto-1,2,4-triazole (B94436), studies have utilized Raman spectroscopy to investigate its structure in different environments. rsc.org
Table 2: Predicted FTIR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch (amino) | 3300 - 3500 | 3300 - 3500 |
| S-H stretch (thiol) | 2550 - 2600 | 2550 - 2600 |
| C-H stretch (methyl) | 2900 - 3000 | 2900 - 3000 |
| C=N stretch (triazole) | 1600 - 1650 | 1600 - 1650 |
| N-H bend (amino) | 1550 - 1650 | 1550 - 1650 |
Note: Predicted values are based on characteristic group frequencies and data from related triazole derivatives.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption maxima corresponding to π→π* and n→π* transitions of the triazole ring and its substituents. For the parent compound, 3-amino-5-mercapto-1,2,4-triazole, absorption bands have been observed and their positions are sensitive to solvent polarity and pH. rsc.org
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many triazole derivatives are not strongly fluorescent, the presence of the amino group could potentially lead to some emission. The fluorescence spectrum, if observable, would provide information about the excited state of the molecule. Studies on related triazoles could offer insights into the potential emissive properties of this derivative.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the exact molecular weight of a compound and for elucidating its structure through fragmentation analysis. The ESI-MS (Electrospray Ionization Mass Spectrometry) of this compound would show a prominent peak for the protonated molecule [M+H]⁺.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Supramolecular Organization
It is highly probable that the crystal structure of this compound would also be stabilized by a network of intermolecular hydrogen bonds, likely involving the amino group as a donor and the triazole nitrogen atoms and the sulfur atom as acceptors. The thione-thiol tautomerism, which is prevalent in such systems, would be definitively resolved by X-ray crystallography.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-1,2,4-triazole-5-thiol (ATT) |
| 3-amino-1,2,4-triazole |
| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione |
Tautomeric Forms and Conformational Analysis in the Crystalline Phase
The molecular structure of 1,2,4-triazole (B32235) derivatives substituted with amino and thiol groups is characterized by the potential for tautomerism. For this compound, the key equilibrium is between the thiol and thione forms. In the crystalline phase, extensive studies on analogous compounds, such as 4-amino-3-methyl-1,2,4-Δ2-triazoline-5-thione, have shown that the thione tautomer is predominantly stabilized in the solid state. bohrium.com This preference is largely attributed to the ability of the thione form to participate in more stable intermolecular hydrogen bonding networks within the crystal lattice.
Conformational analysis based on X-ray crystallography of related 3-methyl-1H-1,2,4-triazole-5-thione derivatives reveals that the non-hydrogen atoms of the triazole ring and its substituents are typically planar or very nearly co-planar. nih.gov For instance, in the structure of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione, the non-hydrogen atoms all lie on mirror planes. nih.gov In other derivatives where substituents are larger, such as a benzylideneamino group, the dihedral angle between the triazole ring and the substituent ring is minimal, indicating a strong preference for a planar conformation. nih.gov This planarity facilitates efficient crystal packing and maximizes intermolecular interactions.
In a related compound, 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, the triazole and phenyl rings are individually planar, though they are twisted with respect to each other, with a dihedral angle of 38.80 (2)°. nih.gov This twisting is a common conformational feature when bulky groups are attached to the triazole ring. For the title compound, this compound, a similar planarity of the core triazole ring structure is expected in the crystalline phase.
Table 1: Crystallographic Data for a Related Triazole Derivative, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₆S |
| Molecular Weight ( g/mol ) | 272.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.3278 (4) |
| b (Å) | 8.3970 (3) |
| c (Å) | 15.4427 (5) |
| β (°) | 109.053 (1) |
| Volume (ų) | 1388.43 (8) |
| Z | 4 |
| Temperature (K) | 150 |
Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing
The crystal packing of amino-thiol substituted 1,2,4-triazoles is dominated by a rich network of intermolecular hydrogen bonds. The presence of both hydrogen bond donors (the amino group -NH₂ and the ring N-H in the thione tautomer) and acceptors (the thione sulfur atom and ring nitrogen atoms) facilitates the formation of robust supramolecular architectures.
In the crystal structures of closely related compounds, N—H⋯S and N—H⋯N hydrogen bonds are the primary interactions governing the assembly of molecules. nih.govnih.gov For example, in 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione, two independent N—H⋯S hydrogen bonds link the molecules into complex two-dimensional sheets. nih.gov Similarly, in the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by both N—H⋯N and N—H⋯S hydrogen bonds, which also generate sheets within the crystal. researchgate.netnih.gov
These interactions can lead to the formation of specific, repeating motifs. A common pattern observed is the formation of centrosymmetric dimers through N—H⋯S hydrogen bonds, which create an R²₂(8) ring motif. nih.gov These dimers can then act as building blocks, further connected into chains or sheets. In the case of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, N—H⋯N hydrogen bonds link molecules into centrosymmetric R²₂(8) rings, which are subsequently interconnected to form a zigzag layer. nih.gov The specific nature of the hydrogen bonding network—whether it results in zero, one, or two-dimensional assemblies—is highly dependent on the precise substitution pattern on the triazole ring. nih.gov
Table 2: Hydrogen Bond Geometry for a Related Triazole Derivative, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione nih.gov
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1A···N6 | 0.88 | 2.11 | 2.943 (1) | 158 |
| N1—H1B···S1 | 0.88 | 2.58 | 3.400 (1) | 156 |
| N2—H2···N6 | 0.88 | 2.13 | 2.992 (1) | 165 |
D = Donor atom; A = Acceptor atom
Computational and Theoretical Investigations of 3 Amino 1 Methyl 1h 1,2,4 Triazole 5 Thiol
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules like 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol. These methods allow for the detailed analysis of its electronic structure, the prediction of its spectroscopic characteristics, and the exploration of its potential isomeric forms.
Electronic Structure, Molecular Orbital Analysis (HOMO/LUMO), and Charge Distribution
DFT calculations are routinely employed to understand the electronic landscape of triazole derivatives. For this compound, these calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting its reactivity and intermolecular interactions.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
While specific DFT data for this compound is not extensively published, studies on similar 1,2,4-triazole-3-thiol derivatives provide valuable comparative data. For instance, in a study of a Schiff base derived from 3-amino-1,2,4-triazole-5-thiol, DFT calculations using the B3LYP/6-31+G(d,p) level of theory were performed to analyze the frontier molecular orbitals. mwjscience.com Such studies typically show that the HOMO is often localized on the electron-rich parts of the molecule, such as the thiol group and the triazole ring, while the LUMO is distributed over the heterocyclic ring system.
The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, further clarifies the reactive sites of the molecule. mwjscience.com For this compound, the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive electrostatic potential.
Table 1: Illustrative Frontier Orbital Energies for a Related 1,2,4-Triazole (B32235) Derivative
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| DFT/B3LYP | 6-311++G(d,p) | -6.5 | -1.2 | 5.3 |
Note: The data in this table is illustrative and based on typical values for similar 1,2,4-triazole derivatives. Specific values for this compound would require dedicated calculations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental results to confirm the molecular structure.
For 1,2,4-triazole derivatives, DFT methods have been successfully used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can help in the assignment of peaks in experimental spectra and in distinguishing between different isomers. For this compound, theoretical NMR spectra would be expected to show characteristic signals for the methyl protons, the amino protons, and the carbons of the triazole ring.
Similarly, the prediction of IR spectra allows for the identification of characteristic vibrational modes. For the target molecule, key predicted vibrations would include the N-H stretching of the amino group, C-H stretching of the methyl group, C=N and N-N stretching of the triazole ring, and the C-S stretching of the thiol group. nih.govacs.org
UV-Vis absorption spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for predicting these transitions. The calculations can help to understand the nature of the electronic excitations, for instance, whether they are π-π* or n-π* transitions, which are characteristic of heterocyclic and aromatic compounds. researchgate.net
Table 2: Predicted Spectroscopic Data for a Closely Related Compound (Illustrative)
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) - CH₃ | ~2.5-3.5 |
| Chemical Shift (δ, ppm) - NH₂ | ~5.0-7.0 | |
| ¹³C NMR | Chemical Shift (δ, ppm) - C₃ | ~150-160 |
| Chemical Shift (δ, ppm) - C₅ | ~165-175 | |
| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | ~3300-3500 |
| Vibrational Frequency (cm⁻¹) - C=S stretch | ~1100-1250 | |
| UV-Vis | λ_max (nm) | ~250-280 |
Note: These values are illustrative and based on data for similar 1,2,4-triazole derivatives. Precise values for this compound would require specific computational studies.
Tautomeric Equilibria and Relative Stabilities of Isomeric Forms
A significant aspect of the chemistry of this compound is its potential to exist in different tautomeric forms. Tautomers are isomers that readily interconvert, and their relative stability can have a profound impact on the compound's chemical and biological properties. For this molecule, the primary tautomeric equilibrium is between the thiol and thione forms. Additionally, prototropic tautomerism involving the triazole ring nitrogens can lead to other isomeric structures.
Quantum chemical calculations are essential for determining the relative energies of these tautomers and predicting the most stable form under different conditions (e.g., in the gas phase or in various solvents). nih.gov By calculating the Gibbs free energy of each tautomer, researchers can predict the equilibrium constants for their interconversion. These studies often show that the thione form of 1,2,4-triazole-3-thiols is generally more stable than the thiol form, though the energy difference can be small and influenced by the solvent. tandfonline.com The presence of the methyl group at the N1 position in this compound will significantly influence the possible tautomeric forms compared to its unmethylated counterpart.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most populated conformations and the energy barriers between them.
The rotation of the amino and methyl groups, as well as the flexibility of the triazole ring, can be investigated. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and material properties. Conformational analysis of related heterocyclic compounds has been performed using DFT to map the potential energy surface as a function of key dihedral angles. researchgate.net
MD simulations are also invaluable for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules. For instance, simulations can model the hydration of the molecule, revealing the structure of the surrounding water molecules and the nature of the hydrogen bonds formed. While specific MD studies on this compound are not widely reported, the methodology is well-established for similar small molecules.
Reaction Mechanism Predictions and Transition State Analysis for Synthetic Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to map out the entire reaction pathway, from reactants to products, via the transition states. This provides a detailed understanding of the reaction's feasibility, kinetics, and regioselectivity.
The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide (B42300) precursors. nih.govacs.org DFT calculations can be used to model this cyclization process, identifying the key intermediates and the transition state structures. The activation energies calculated for each step can help to determine the rate-limiting step of the reaction.
Furthermore, computational methods can be used to predict the most likely site of methylation on the parent 3-amino-1,2,4-triazole-5-thiol molecule. By comparing the activation barriers for methylation at different nitrogen atoms, one can predict the regioselectivity of the reaction, explaining why the methyl group is found at the N1 position.
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Principles (focusing on computational models, not biological outcome)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, which are known to exhibit a wide range of biological activities, QSAR models are frequently developed to guide the design of new, more potent compounds. nih.gov
In a typical QSAR study on triazole derivatives, a set of molecules with known activities is used to build a model. A variety of molecular descriptors are calculated for each molecule, which can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis).
These descriptors are then correlated with the biological activity using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds.
For ligand-based drug design involving this compound, a QSAR model would be built using a series of structurally similar compounds. The model would identify the key structural features that are important for a particular biological activity. For example, the model might indicate that a certain substitution pattern on the triazole ring or specific electronic properties are crucial for high activity. This information can then be used to rationally design new derivatives with improved properties.
Table 3: Common Descriptors Used in QSAR Studies of Triazole Derivatives
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener index, Balaban index |
| Geometrical | Molecular surface area, Molecular volume |
| Electrostatic | Dipole moment, Partial charges |
| Quantum Chemical | HOMO/LUMO energies, Electronegativity, Hardness |
Coordination Chemistry and Metal Complexation Studies of 3 Amino 1 Methyl 1h 1,2,4 Triazole 5 Thiol
Ligand Properties of 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol
The coordinating behavior of this compound is dictated by the electronic and steric properties of its functional groups. The interplay between the triazole ring nitrogens, the exocyclic amino group, and the thiol group governs its interaction with metal ions.
This compound is an ambidentate ligand, possessing multiple potential coordination sites that can bind to a metal center. The primary donor atoms are the nitrogen atoms of the triazole ring, the nitrogen of the exocyclic amino group, and the sulfur atom of the thiol/thione group. nih.gov
The molecule exists in a thione-thiol tautomeric equilibrium. bohrium.com In the solid state, the thione form is often prevalent, while the thiol form can dominate in solution. bohrium.com The deprotonation of the thiol group (S-H) to form a thiolate (S⁻) is a crucial step in the coordination to metal ions, a phenomenon supported by the disappearance of the ν(S-H) stretching band in the IR spectra of its metal complexes. nih.govresearchgate.net
The potential coordination sites include:
Sulfur Atom: The exocyclic sulfur atom is a soft donor and readily coordinates to soft and borderline metal ions. nih.gov
Nitrogen Atoms: The triazole ring contains three nitrogen atoms. The N1 atom is substituted with a methyl group, making it unavailable for coordination. The N2 and N4 atoms, however, are potential donor sites. mdpi.com The exocyclic amino group (-NH₂) provides an additional nitrogen donor site. nih.govresearchgate.net
This multiplicity of donor sites (N, S) allows the ligand to act as a versatile building block in coordination chemistry, bridging metal centers to form polynuclear complexes or chelating to a single metal ion. mdpi.commdpi.com
The presence of multiple donor atoms in close proximity allows this compound to exhibit various coordination modes, including acting as a chelating ligand. Chelation, the formation of a ring structure containing the metal ion, leads to enhanced stability of the resulting complex compared to coordination with analogous monodentate ligands.
Common coordination modes observed for similar aminotriazole thiol ligands include:
Bidentate N,S-Chelation: The most common mode involves coordination through the exocyclic sulfur atom and a nitrogen atom, typically from the amino group or the triazole ring, to form a stable five- or four-membered chelate ring. nih.govresearchgate.net For instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through the sulfur and the amino group nitrogen to form a stable five-membered ring. nih.govresearchgate.net
Bridging Coordination: The triazole ring, particularly through its N2 and N4 atoms, can act as a bridge between two metal centers, a mode well-documented for 1,2,4-triazole (B32235) derivatives. mdpi.comrsc.org This bridging capability is fundamental to the formation of one-, two-, and three-dimensional coordination polymers. mdpi.commdpi.com
Studies on related ligands, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, have revealed various coordination behaviors depending on the metal ion and reaction conditions, forming discrete mononuclear units, 1D chains, and 2D layers. mdpi.comnih.gov
Synthesis and Advanced Characterization of Transition Metal Complexes
The synthesis of metal complexes with this compound and its analogs is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). nih.govresearchgate.net The resulting complexes are then characterized using a suite of analytical techniques to elucidate their structure and properties.
Complexes of aminotriazole thiol ligands with first-row transition metals have been extensively synthesized and studied.
Copper (Cu): Copper(II) complexes of triazole derivatives have been investigated for their magnetic properties. rsc.orgrsc.org For example, the reaction of 3-methyl-5-pyridin-2-yl-1,2,4-triazole with a copper(II) salt yielded a dinuclear complex, [Cu₂(L)₂(OAc)₂(H₂O)₂], which exhibits antiferromagnetic behavior. rsc.org In complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, copper(II) was found to adopt a square planar geometry. nih.govresearchgate.net
Nickel (Ni), Cobalt (Co), and Zinc (Zn): A series of Ni(II), Co(II), and Zn(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared in an alcoholic medium. nih.govresearchgate.net Spectroscopic and magnetic data suggested a tetrahedral geometry for these complexes, where the ligand coordinates as a bidentate N,S donor. nih.govresearchgate.net
Iron (Fe): An iron complex with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, [Fe₂(Hatrc)₄(OH)₂]·6H₂O, was synthesized and structurally characterized, revealing a binuclear structure. mdpi.com
The general synthetic approach involves mixing a solution of the ligand with a solution of the metal salt (e.g., chloride, acetate, or nitrate) and often refluxing the mixture to promote complex formation. nih.gov
Table 1: Examples of First-Row Transition Metal Complexes with Related Triazole-Thiol Ligands
| Metal Ion | Ligand | Complex Formula | Proposed Geometry | Reference |
|---|---|---|---|---|
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Cu(L)₂] | Square Planar | nih.govresearchgate.net |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Ni(L)₂] | Tetrahedral | nih.govresearchgate.net |
| Zn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | [Zn(Hatrc)₂(H₂O)] | Not specified | mdpi.comnih.gov |
| Fe(III) | 4-amino-5-(2,2-dichloro-1-methylcyclopropyl)-4H-1,2,4-triazole-3-thiol | Not specified | Not specified | researchgate.net |
| Co(II) | 5-(3-PYRIDYL)-4H-1,2,4-TRIAZOLE-3-THIOL | Not specified | Not specified | researchgate.net |
The coordinating ability of aminotriazole thiols extends to precious metals, forming complexes with potential applications in catalysis and medicine.
Palladium (Pd): Palladium(II) complexes with various thiazole (B1198619) and triazole ligands have been synthesized. irapa.orgresearchgate.net For instance, the reaction of 1-methyl-1H-1,2,3,4-tetrazole-5-thiol with a palladium(II) precursor in the presence of bipyridine ligands yielded complexes with a distorted square planar geometry around the Pd(II) center. researchgate.net The synthesis often involves reacting the ligand with a Pd(II) salt like PdCl₂ or bis(benzonitrile)palladium(II) dichloride. irapa.orgresearchgate.net
Platinum (Pt): While specific examples with this compound are not readily available, platinum is known to form stable complexes with sulfur and nitrogen donor ligands. The reaction of [Pt(en)(H₂O)₂]²⁺ with amino acids has been studied, indicating a high affinity of Pt(II) for N,O-chelation. mdpi.com
Ruthenium (Ru): Ruthenium complexes with benzotriazole (B28993) substituted N-heterocyclic carbene ligands have been synthesized and characterized, though specific complexes with aminotriazole thiol ligands are less commonly reported. researchgate.net
A combination of spectroscopic and magnetic techniques is essential for the unambiguous characterization of these metal complexes.
UV-Vis Spectroscopy: Electronic spectra provide information about the coordination environment of the metal ion. For Cu(II) complexes with a related triazole derivative, a shift in the absorption maximum from 730 nm to 670 nm with increasing pH was attributed to an increase in the number of coordinated nitrogen atoms in the Cu(II) coordination sphere. rsc.org In studies of Pd(II) complexes with amino acids, a shift in the absorption band from 360 nm for the aqua complex to 312 nm upon coordination with glycine (B1666218) was observed, reflecting the change in the ligand field. mdpi.com
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of the ligand to the metal. nih.govresearchgate.net Upon complexation, the chemical shifts of protons and carbons near the coordination sites are altered due to changes in the electronic environment. nih.gov For example, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the downfield shift of the -NH₂ signal in the ¹H NMR spectrum provided evidence of metal attachment. ginekologiaipoloznictwo.com For diamagnetic palladium(II) complexes, significant downfield shifts of the ligand's proton signals upon coordination confirm the binding to the metal center. irapa.org
EPR and Magnetic Characterization: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). rsc.orgnih.gov The EPR spectra of frozen solutions of monomeric Cu(II) complexes provide spin Hamiltonian parameters (g and A values) that are characteristic of the coordination geometry. rsc.orgnih.gov For instance, EPR parameters of g|| = 2.34 and A|| = 142.5 G were reported for a monomeric Cu(II) complex with a triazole derivative, supporting a model with two nitrogen atoms in the copper coordination sphere. rsc.org Magnetic susceptibility measurements are used to determine the magnetic moments of the complexes and to study magnetic exchange interactions in polynuclear systems. mdpi.comrsc.orgnih.gov Cu(II) complexes with triazole ligands have shown both ferromagnetic and antiferromagnetic interactions depending on the specific structure. rsc.orgnih.gov
Table 2: Illustrative Spectroscopic Data for Related Metal-Triazole Thiol Complexes
| Technique | Complex/System | Key Findings | Reference |
|---|---|---|---|
| UV-Vis | Cu(II) with a triazole derivative | λmax shifts from 730 nm to 670 nm with increasing pH, indicating changes in N-coordination. | rsc.org |
| ¹H NMR | Zn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Downfield shift of NH₂ proton signal upon complexation. | nih.govresearchgate.net |
| ¹H NMR | Pd(II) with 2-amino-4-(4-substituted phenyl)thiazole | Significant downfield shift of thiazole ring proton signals confirms coordination. | irapa.org |
| EPR | Monomeric Cu(II) with a triazole derivative | g|| = 2.34, A|| = 142.5 G, consistent with 2N coordination. | rsc.org |
| Magnetic Susceptibility | Dinuclear Cu(II) with 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Antiferromagnetic coupling between Cu(II) centers. | rsc.org |
Structural Diversity of Metal Complexes: Mononuclear, Dinuclear, and Polymeric Architectures
The ability of this compound to act as a versatile building block in the assembly of metal-organic architectures is a key area of investigation. While extensive crystallographic data for this specific ligand is limited in publicly available literature, the structural chemistry of closely related 1,2,4-triazole derivatives provides significant insights into its potential to form mononuclear, dinuclear, and polymeric complexes.
The structural diversity arises from the ligand's ability to adopt various coordination modes, utilizing its multiple donor sites—the amino group, the triazole ring nitrogens, and the thiol group. The tautomeric nature of the thiol/thione group further expands its coordination possibilities.
A study on the related ligand, 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H2atrc), demonstrates the formation of a range of structural architectures. mdpi.comnih.govresearchgate.net For instance, with zinc and manganese, it forms discrete mononuclear complexes, [Zn(Hatrc)2(H2O)] and [Mn(Hatrc)2(H2O)2]·2H2O, respectively. mdpi.comnih.govresearchgate.net In these structures, the triazole ligand coordinates to the metal center, with water molecules completing the coordination sphere.
The same ligand system also yields a dinuclear iron complex, [Fe2(Hatrc)4(OH)2]·6H2O, where two iron centers are bridged by hydroxide (B78521) ions. mdpi.comnih.govresearchgate.net This highlights the potential for forming multi-metal core structures.
Furthermore, the propensity of triazole-based ligands to bridge multiple metal centers facilitates the formation of polymeric architectures . With cadmium and manganese under different conditions, 3-amino-1H-1,2,4-triazole-5-carboxylic acid forms a one-dimensional (1D) coordination polymer, [Cd(Hatrc)2(H2O)]n, and a two-dimensional (2D) layered material, [Mn(atrc)(H2O)]n·nH2O. mdpi.comnih.govresearchgate.net These extended structures are often stabilized by extensive hydrogen bonding networks. mdpi.comnih.gov
While the substitution of the carboxylic acid group with a thiol group and the addition of a methyl group at the N1 position in this compound will influence the electronic and steric properties, the fundamental principles of coordination and the tendency to form varied structural motifs are expected to be similar. The soft sulfur donor of the thiol group is anticipated to show a strong affinity for softer metal ions.
Table 1: Examples of Structural Diversity in Metal Complexes with a Related Triazole Ligand
| Compound Formula | Metal Ion | Architecture | Dimensionality |
| [Zn(Hatrc)2(H2O)] mdpi.comnih.govresearchgate.net | Zn(II) | Mononuclear | 0D |
| [Mn(Hatrc)2(H2O)2]·2H2O mdpi.comnih.govresearchgate.net | Mn(II) | Mononuclear | 0D |
| [Fe2(Hatrc)4(OH)2]·6H2O mdpi.comnih.govresearchgate.net | Fe(III) | Dinuclear | 0D |
| [Cd(Hatrc)2(H2O)]n mdpi.comnih.govresearchgate.net | Cd(II) | Polymeric | 1D |
| [Mn(atrc)(H2O)]n·nH2O mdpi.comnih.govresearchgate.net | Mn(II) | Polymeric | 2D |
*Data is for the related ligand 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H2atrc).
Catalytic Applications of Metal Complexes Incorporating this compound
The development of novel catalysts for organic transformations is a cornerstone of modern chemistry. Metal complexes derived from functionalized heterocyclic ligands are of particular interest due to the tunable electronic and steric environment around the metal center.
Homogeneous and Heterogeneous Catalysis in Organic Reactions
While specific studies on the catalytic applications of metal complexes of this compound are not widely reported, the broader class of triazole-based metal complexes has shown promise in catalysis. The presence of both nitrogen and sulfur donor atoms can lead to robust complexes with potential catalytic activity.
The Schiff bases derived from the related 3-amino-1,2,4-triazole-5-thiol and their metal complexes have been extensively studied for their chemical activities. mwjscience.com These complexes, which can be considered for homogeneous catalysis , benefit from the versatile coordination chemistry of the triazole and imine functionalities.
In the realm of heterogeneous catalysis , the immobilization of such complexes onto solid supports or the formation of coordination polymers can offer advantages in terms of catalyst separation and reusability. For instance, a covalent organic polymer functionalized with 3-amino-1,2,4-triazole-5-thiol has been synthesized, demonstrating the feasibility of incorporating these ligand systems into porous materials. researchgate.net Such materials could potentially be adapted for catalytic applications.
Mechanistic Studies of Catalytic Cycles
Detailed mechanistic studies of catalytic cycles involving metal complexes of this compound are currently lacking in the scientific literature. However, understanding the mechanism is crucial for optimizing catalyst performance.
Generally, in reactions catalyzed by transition metal complexes, the ligand plays a critical role in modulating the reactivity of the metal center. The triazole moiety can influence the electron density at the metal, while the steric bulk of the ligand can control substrate access and selectivity. The thione/thiol group can also participate directly in the catalytic cycle through coordination/decoordination or by acting as a proton shuttle.
Further research is needed to explore the catalytic potential of these complexes and to elucidate the underlying reaction mechanisms.
Sensing and Detection Applications of Metal Complexes and Coordination Polymers
The development of chemical sensors for the detection of specific ions and molecules is of great importance in environmental monitoring and analytical chemistry. Coordination complexes and polymers are attractive candidates for sensing applications due to their ability to exhibit changes in their physical properties, such as color or fluorescence, upon interaction with an analyte.
Metal complexes and coordination polymers of this compound are promising materials for sensing applications due to the presence of multiple binding sites that can selectively interact with target species. The thiol group, in particular, is known for its high affinity for heavy metal ions.
A notable example, although with the related 3-amino-1,2,4-triazole-5-thiol (ATT), is the development of a covalent organic polymer functionalized with ATT for the highly selective adsorption of Hg2+ ions. researchgate.net The polymer, ATT@PDA-COP, exhibited a high adsorption capacity for mercury ions, suggesting its potential use in sensors or for environmental remediation. researchgate.net The strong interaction between the sulfur atom of the thiol group and the soft mercury ion is the basis for this selectivity.
The electropolymerization of 3-amino-1,2,4-triazole-5-thiol on an electrode surface has also been investigated, resulting in a polymer film that could be explored for electrochemical sensing applications. mdpi.combohrium.com The electrochemical properties of such films can be modulated by the binding of analytes.
Mechanistic Investigations into the Applications of 3 Amino 1 Methyl 1h 1,2,4 Triazole 5 Thiol in Chemical and Materials Science
Role as an Organocatalyst and Reaction Promoter in Organic Synthesis
The unique structural combination of a hydrogen-bond donor (amino group), a nucleophilic/acidic thiol group, and a heterocyclic scaffold suggests potential for 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol to function as an organocatalyst. While specific studies on the N-methylated derivative as an organocatalyst are not extensively documented, the reactivity of the parent 3-amino-1,2,4-triazole-5-thiol (ATT) and related triazoles provides a basis for understanding its potential mechanistic pathways.
Mechanistic Pathways of Organocatalytic Activity
The catalytic activity of triazole thiols can be attributed to their ability to act as bifunctional catalysts. The mechanistic pathways likely involve:
Hydrogen Bonding: The amino group and the N-H protons of the triazole ring can act as hydrogen-bond donors, activating electrophilic substrates and stabilizing transition states.
Proton Transfer: The thiol/thione group possesses an acidic proton, enabling it to participate in acid-base catalysis. It can protonate substrates to enhance their reactivity or participate in proton shuttling within a reaction mechanism.
Nucleophilic Catalysis: The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. It can engage in nucleophilic catalysis, forming a transient covalent intermediate with a substrate, which then undergoes further reaction before the catalyst is regenerated. The N-methyl group on the triazole ring can influence the electronic density and steric environment of the active sites, potentially modulating the catalytic efficiency compared to its non-methylated analogue.
Scope and Limitations in Various Organic Transformations
Derivatives of 1,2,4-triazole (B32235) have been developed for various synthetic applications. nih.gov For instance, the synthesis of other substituted 3-amino-1,2,4-triazoles has been achieved through efficient, convergent routes, highlighting the versatility of the triazole core in chemical synthesis. nih.govresearchgate.net The parent compound, 3-amino-1,2,4-triazole-5-thiol, and its derivatives are used as building blocks in the synthesis of more complex heterocyclic systems, such as triazolopyrimidines and compounds incorporating the 1,3,4-thiadiazole (B1197879) nucleus. mdpi.comchemicalbook.com
The scope of reactions potentially catalyzed or promoted by this compound includes condensation reactions, cyclizations, and the formation of Schiff bases. chemicalbook.com However, limitations may arise from the compound's moderate solubility in non-polar organic solvents and potential for side reactions, such as oxidation of the thiol group to form disulfides. The N-methyl substitution, compared to the parent compound, might enhance solubility in certain organic media but could also introduce steric hindrance, limiting its access to the active sites of bulky substrates.
Exploration of Biological Interaction Mechanisms (excluding dosage/administration)
The biological activity of this compound is rooted in its ability to mimic endogenous molecules and interact with biological macromolecules like enzymes and receptors. The amino, thiol, and triazole functionalities are key to these interactions.
Enzyme Binding and Inhibition Mechanisms at a Molecular Level
The compound has been noted for its interaction with various enzymes. The mechanism of action often involves the thiol group forming covalent or non-covalent bonds with enzyme active sites, while the amino group participates in hydrogen bonding.
Amylase and Glucosidase Inhibition: It has been shown to inhibit α-amylase and α-glucosidase. The inhibitory action is attributed to the molecule binding to the active sites of these enzymes, preventing the breakdown of complex carbohydrates.
Catalase and Histidine Biosynthesis Inhibition: The broader class of 3-aminotriazole derivatives are known inhibitors of catalase and histidine biosynthesis. nih.gov
β-Lactamase Inhibition: The related 4-amino-1,2,4-triazole-3-thione scaffold has been investigated for designing broad-spectrum inhibitors against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). nih.gov In silico studies suggest that the triazole ring is crucial for forming hydrogen bonds with active site residues, while different substituents can modulate binding affinity. nih.govresearchgate.net
The thiol group is critical, as sulfhydryl reagents have been shown to allosterically modulate the affinity of certain receptors, indicating the importance of this functional group in protein binding. nih.gov
Receptor Ligand Interaction Profiling and Target Engagement Studies
The 1,2,4-triazole scaffold is a recognized pharmacophore that engages with various receptors.
Histamine (B1213489) H2-Receptor: The 3-aminotriazole motif is a core component of Sufotidine, a histamine H2-receptor antagonist used in treating gastric ulcers. nih.gov
Somatostatin (B550006) Receptor-4 (SST4): A series of 3-thio-1,2,4-triazoles have been developed as high-affinity agonists for the SST4 receptor. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions at the 3, 4, and 5-positions of the triazole ring are crucial for high affinity and selectivity over other somatostatin receptor subtypes. nih.gov
Other Receptors: Derivatives have also been patented as neuropeptide Y receptor ligands and described as potent CRF1 receptor antagonists. nih.gov
Molecular docking studies on related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have been used to assess their binding affinity to enzymes like COX-2 and cathepsin B, confirming the importance of the triazole-thiol core in establishing interactions within protein binding pockets. researchgate.netpnrjournal.com
Applications in Materials Science and Supramolecular Chemistry
In materials science, this compound and its parent compound, ATT, are highly valued for their ability to interact strongly with metal surfaces, leading to applications in corrosion inhibition and the development of functional materials.
The primary application is as a corrosion inhibitor for various metals and alloys, including steel, aluminum, copper, and iron. frontiersin.orgresearchgate.netscbt.comresearchgate.net The inhibition mechanism is based on the adsorption of the molecule onto the metal surface, forming a protective film that blocks active corrosion sites. researchgate.netcu.edu.tr
Mechanism of Action: The adsorption occurs through the heteroatoms (N and S). The thiol group can form strong coordinate bonds with metal ions, while the amino group and nitrogen atoms in the triazole ring can also participate in the interaction. frontiersin.org This forms a stable, passivating layer that inhibits both anodic and cathodic reactions. researchgate.net Quantum chemical studies have shown that the high inhibition efficiency is related to the molecule's electronic properties, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). cu.edu.tr
The table below summarizes the corrosion inhibition efficiency of the related compound 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) on an aluminum alloy.
| Inhibitor Concentration (g/L) | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -0.72 V | 15.8 | - |
| 1.0 | -0.75 V | 2.5 | 84.2 |
| 1.5 | -0.76 V | 1.6 | 89.9 |
| 2.0 | -0.77 V | 1.9 | 88.0 |
| Data derived from potentiodynamic polarization studies on AA2024 aluminum alloy in 3.5 wt.% NaCl solution. frontiersin.org |
Beyond corrosion inhibition, other applications include:
Conductive Polymers: The parent compound ATT can be electropolymerized on metal surfaces, such as brass, to form a semiconductive polymer film. mdpi.com This process involves the irreversible oxidation of the monomer, which then couples to form a polymer deposit. mdpi.com
Nanosensor Development: ATT has been used to functionalize silver nanoparticles to create surface-enhanced Raman scattering (SERS)-based pH nanosensors. sigmaaldrich.com
Metal Ion Adsorption: When modified onto graphene oxide, a related triazole-thiol derivative showed greatly enhanced and selective adsorption of gallium ions from aqueous solutions, indicating its potential in resource recovery and environmental remediation. nih.gov
Supramolecular Chemistry: The ability of the amino and triazole N-H groups to form extensive hydrogen-bonding networks is crucial for building complex three-dimensional supramolecular structures. rsc.org
Future Directions and Unresolved Challenges in the Research of 3 Amino 1 Methyl 1h 1,2,4 Triazole 5 Thiol
Development of Next-Generation Synthetic Strategies and Sustainable Production Methods
The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of intense research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. nih.gov While classical synthetic routes have been established, the focus is now shifting towards next-generation strategies that offer significant advantages over conventional methods. rjptonline.orgiosrjournals.org
Microwave-Assisted Synthesis: A prominent next-generation approach is the use of microwave irradiation, which has been shown to accelerate reaction times, improve product yields, and enhance the purity of 1,2,4-triazole derivatives. rjptonline.orgiosrjournals.org This technique is considered a green chemistry approach due to its energy efficiency and potential to reduce the use of hazardous solvents. rsc.org Research has demonstrated that microwave-assisted synthesis can be effectively employed for various steps in the production of triazole-thiols and their derivatives, often leading to significantly better outcomes compared to traditional heating methods. mdpi.comresearchgate.netpensoft.net
Flow Chemistry: Continuous flow processing is another powerful tool for the synthesis of triazoles. rsc.org This technology offers enhanced safety, scalability, and process control compared to batch reactions. The synthesis of related triazole compounds in continuous-flow reactors has been successfully demonstrated, achieving high productivity and yield while minimizing side reactions. thieme-connect.com The adoption of flow chemistry for the production of 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol could address challenges related to scalability and consistent product quality.
Sustainable Production Methods: A significant challenge in chemical synthesis is the development of sustainable processes that minimize environmental impact. researchgate.netrsc.org This includes the use of biodegradable and non-toxic solvents like Cyrene™, which has been successfully used in the synthesis of 1,2,3-triazoles, allowing for product isolation through simple precipitation in water and eliminating the need for organic solvent extractions. nih.gov The principles of green chemistry, such as atom economy and the use of safer chemicals, are increasingly being applied to the synthesis of triazole derivatives. researchgate.netnih.gov Future research will likely focus on developing one-pot multicomponent reactions and utilizing eco-friendly catalysts to further enhance the sustainability of this compound production.
Table 1: Comparison of Synthetic Methodologies for Triazole Derivatives This table is generated based on data from multiple sources and represents a general comparison.
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours rjptonline.orgiosrjournals.org | Seconds to minutes thieme-connect.com |
| Yield | Moderate to good | Good to excellent rjptonline.orgiosrjournals.org | Often higher than batch thieme-connect.com |
| Purity | Variable, may require extensive purification | High, often with fewer byproducts rjptonline.org | High, with precise control over parameters |
| Scalability | Can be challenging | Moderate | Excellent rsc.org |
| Sustainability | Often relies on hazardous solvents and has high energy consumption | Greener due to energy efficiency and reduced solvent use rsc.org | Inherently safer and greener rsc.org |
Advanced Computational Modeling for Predictive Design and Discovery
Computational tools are playing an increasingly vital role in modern drug discovery and materials science, offering a way to rationalize experimental findings and predict the properties of novel compounds.
Molecular Docking and Dynamics Simulations: Molecular docking is a powerful technique used to predict the binding orientation of small molecules to a target protein. This method has been employed to study the interaction of 1,2,4-triazole derivatives with various biological targets, helping to elucidate their mechanism of action. nih.gov Molecular dynamics (MD) simulations provide further insights into the stability and conformational changes of ligand-protein complexes over time. nih.gov For instance, MD simulations have been used to investigate the interactions of 1,2,4-triazole derivatives in different media, which is crucial for understanding their behavior in biological systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not widely reported, this approach holds significant potential for the predictive design of new derivatives with enhanced activities. By correlating physicochemical properties with biological outcomes, QSAR models can guide the synthesis of more potent and selective compounds.
The future of computational modeling in this field lies in the development of more accurate and predictive models that can accelerate the discovery of new applications for this compound and its analogs.
Exploration of Novel Applications in Interdisciplinary Fields
The unique chemical properties of this compound make it a versatile building block for applications in various interdisciplinary fields. chemimpex.com
Medicinal Chemistry: The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov Derivatives of this compound are being explored for a range of therapeutic applications, including as antimicrobial and anticancer agents. The presence of the thiol group allows for the synthesis of thioether and disulfide derivatives, which have shown promising biological activities. mdpi.comresearchgate.net For instance, hybrid molecules incorporating the 1,2,4-triazole moiety are being designed as potential tyrosinase inhibitors for applications in the cosmetic and food industries. nih.gov
Corrosion Inhibition: The thiol group in this compound and its analogs enables strong adsorption onto metal surfaces, making them effective corrosion inhibitors. sigmaaldrich.comresearchgate.net Studies have shown that these compounds can protect metals like aluminum and carbon steel from corrosion in aggressive environments. researchgate.netelectrochemsci.org Future research could focus on developing more robust and environmentally friendly corrosion inhibitors based on this scaffold for various industrial applications. chemimpex.com
Materials Science: The ability of the thiol group to bind to metal surfaces also opens up possibilities in materials science. For example, 3-Amino-1,2,4-triazole-5-thiol has been used to prepare surface-enhanced Raman scattering (SERS) based nanosensors. sigmaaldrich.com
Deeper Understanding of Structure-Mechanism Relationships in Biological and Chemical Contexts
A fundamental challenge in the development of new functional molecules is to establish a clear link between their chemical structure and their mechanism of action.
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing the biological activity of lead compounds. For 1,2,4-triazole derivatives, SAR studies have provided valuable insights into how different substituents on the triazole ring affect their therapeutic properties. nih.govresearchgate.net For example, the introduction of specific functional groups can enhance the anti-angiogenic or enzyme inhibitory activity of these compounds. nih.gov A deeper understanding of the SAR for this compound derivatives will be essential for designing next-generation therapeutic agents.
Mechanistic Investigations: Elucidating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a key area for future research. The thiol group is known to interact with metal ions and can participate in redox reactions, which may be central to its biological activity. Understanding these interactions at a molecular level will be critical for the rational design of more effective and selective compounds.
Integration into Nanomaterials and Hybrid Systems
The functional groups of this compound make it an ideal candidate for integration into more complex systems, such as nanomaterials and hybrid molecules.
Nanomaterials: The thiol group provides a strong anchor for attaching these molecules to the surface of metal nanoparticles, such as gold or silver. This has been utilized to create functionalized nanoparticles for applications like SERS-based sensors. sigmaaldrich.com Future work could explore the development of novel nanomaterials with tailored properties for applications in catalysis, electronics, and nanomedicine.
Hybrid Molecules: The synthesis of hybrid molecules that combine the 1,2,4-triazole-thiol scaffold with other pharmacophores is a promising strategy for developing new therapeutic agents with enhanced efficacy or novel mechanisms of action. nih.govresearchgate.net For example, hybrid molecules incorporating both 1,2,4-triazole and pyrimidine-2-thiole have been synthesized as potential multifunctional agents. researchgate.net This approach allows for the combination of different biological activities into a single molecule, potentially leading to synergistic effects.
Addressing Scalability and Sustainability in Research Endeavors
As the potential applications of this compound and its derivatives expand, it is crucial to address the challenges of scalability and sustainability in their production and use.
Scalability: While many synthetic methods are effective on a laboratory scale, scaling them up for industrial production can be a significant hurdle. google.com Technologies like flow chemistry offer a promising solution to this challenge by enabling continuous and controlled production. rsc.orgthieme-connect.com Further research is needed to develop robust and scalable synthetic routes for this compound that are economically viable.
Sustainability: The principles of green chemistry must be integrated into all stages of research and development, from the initial synthesis to the final application. rsc.orgresearchgate.netrsc.org This includes minimizing waste, using renewable resources, and designing chemicals that are less hazardous to human health and the environment. researchgate.netresearchgate.net The development of sustainable synthetic methods, such as those utilizing microwave irradiation and biodegradable solvents, will be critical for the long-term viability of research in this area. rsc.orgnih.gov
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol?
The synthesis involves alkylation of 1,2,4-triazole-3-thione derivatives with bromoalkanes in propan-2-ol under reflux for 2 hours. Key parameters include maintaining a NaOH-mediated basic environment and methanol recrystallization for purification. Yields (~73%) and purity (>98%) are confirmed via elemental analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
1H NMR (δ 12.71 ppm for -SH group) and IR spectroscopy (S-H stretching at ~2500 cm⁻¹) are primary methods. Elemental analysis (C, H, N, S) ensures purity within <1% error. Cross-validation with mass spectrometry (GC-MS) is recommended for novel derivatives .
Q. How can this compound be functionalized to enhance its solubility for biological assays?
Schiff base formation with benzaldehyde derivatives in the presence of morpholine improves solubility. For example, introducing polar substituents (e.g., -OH, -NH₂) via nucleophilic substitution under basic conditions increases aqueous compatibility .
Q. What electrochemical methods are used to evaluate its corrosion inhibition properties?
Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5 M HCl are standard. Weight-loss measurements and Raman spectroscopy further validate surface adsorption mechanisms. ATT shows >80% inhibition efficiency at 100 ppm .
Advanced Research Questions
Q. How can conflicting spectroscopic data during derivative characterization be resolved?
Discrepancies in NMR or IR peaks (e.g., -SH vs. -S-alkyl signals) require multi-technique validation. For example, X-ray crystallography (using SHELX programs) can resolve ambiguous proton environments, while LC-MS/MS clarifies degradation products .
Q. What strategies optimize the compound’s actoprotective activity in vivo?
Structure-activity relationship (SAR) studies suggest substituting the thiophen-2-ylmethyl group enhances metabolic stability. Forced swimming tests in rats (100 mg/kg oral dose) show increased endurance, comparable to Riboxin®. Pharmacokinetic profiling (Caco-2 permeability, hepatic microsome stability) is critical for lead optimization .
Q. How does EDTA influence its Pd(II) adsorption efficiency in electroless plating solutions?
Chitosan cross-linked ATT derivatives exhibit selective Pd(II) recovery via chelation. EDTA competes for metal binding, reducing adsorption capacity by ~40%. Adjusting pH to 3.5 and using surfactant additives (e.g., CTAB) mitigate interference .
Q. What computational methods predict its interaction with COX-2 for anti-inflammatory applications?
Molecular docking (AutoDock Vina) and MD simulations identify key binding residues (e.g., Tyr385, Ser530). Methylsulfonylphenyl substitutions enhance hydrophobic interactions, improving IC₅₀ values by 10-fold compared to unmodified analogs .
Q. How do structural modifications affect its antimicrobial efficacy against multidrug-resistant pathogens?
Introducing morpholine rings and halogenated benzyl groups (e.g., 4-fluorobenzyl) broadens Gram-negative activity. MIC values for E. coli drop from 128 µg/mL (parent compound) to 32 µg/mL in optimized derivatives .
Q. What role does it play in SERS-based pH sensors?
Functionalized Ag nanoparticles with ATT form pH-responsive monolayers. SERS intensity at 1580 cm⁻¹ (C=N stretching) correlates linearly with pH 4–10, enabling real-time monitoring in biological fluids .
Methodological Notes
- Data Contradiction Analysis : Always correlate NMR shifts with X-ray data to resolve tautomeric ambiguities (e.g., thiol vs. thione forms) .
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst) for novel derivatives .
- Advanced Applications : For battery research, ATT-modified electrodes (e.g., poly-ATT/GO composites) enhance Li⁺ ion diffusion coefficients by 2 orders of magnitude .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
